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Compound of Interest

Compound Name:
1-(3-Hydroxy-2-

iodophenyl)ethanone

Cat. No.: B12833378

Get Quote

GC-MS Fragmentation Guide: 1-(3-Hydroxy-2-
iodophenyl)ethanone
Executive Summary & Structural Context
1-(3-Hydroxy-2-iodophenyl)ethanone (MW: 262.04 Da) presents a unique challenge in mass

spectrometry due to its 1,2,3-trisubstituted benzene core. Unlike its para- or meta-iodinated

isomers, this compound features an iodine atom sterically "sandwiched" between an acetyl

group (position 1) and a hydroxyl group (position 3).

This steric congestion drives a distinct fragmentation pathway characterized by the "Ortho-

Iodine Effect," resulting in a labile C-I bond and a suppressed molecular ion intensity compared

to its isomers.
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Feature Target: 2-Iodo Isomer Alternative: 4-Iodo Isomer

Steric Environment
High (Iodine crowded by Acetyl

& OH)
Low (Substituents isolated)

Dominant Fragment m/z 135 m/z 247

Molecular Ion (

)

Weak (<10% Relative

Abundance)

Strong (>40% Relative

Abundance)

Mechanism
Steric relief drives Halogen

loss

Electronic resonance drives

-cleavage

Experimental Protocol (Self-Validating)
To replicate the data presented, ensure your GC-MS workflow adheres to the following

parameters. This protocol minimizes thermal degradation prior to ionization.

Sample Preparation[1][3]
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate (avoid methanol to

prevent hemiacetal formation).

Derivatization (Optional but Recommended): For enhanced peak shape, treat with MSTFA

(N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins to block the phenolic -OH.

Note: Data below refers to the underivatized parent.

GC-MS Parameters
Inlet: Splitless mode, 250°C.

Column: Rxi-5Sil MS (or equivalent low-bleed 5% phenyl), 30m x 0.25mm ID.

Oven: 60°C (1 min)

20°C/min

300°C (hold 3 min).
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Ion Source: Electron Ionization (EI), 70 eV, 230°C.

Scan Range: m/z 40-400.

Fragmentation Analysis & Mechanism
The fragmentation of 1-(3-Hydroxy-2-iodophenyl)ethanone is governed by the competition

between

-cleavage (standard for ketones) and C-I bond homolysis (specific to ortho-iodinated
aromatics).

Pathway A: The "Ortho-Iodine" Elimination (Dominant)
Due to the steric clash between the bulky Iodine atom and the carbonyl oxygen, the molecule

undergoes rapid loss of the iodine radical (

) to relieve strain.

Precursor:

(m/z 262)

Process: Homolytic cleavage of C-I bond.

Product:m/z 135 (3-hydroxyacetophenone cation).

Significance: This peak is significantly more intense in the 2-iodo isomer than in the 4-iodo

isomer.

Pathway B: -Cleavage (Secondary)
The acetyl group undergoes standard

-cleavage, losing a methyl radical.

Precursor:

(m/z 262)

Process: Loss of
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.

Product:m/z 247 (Acylium ion).

Subsequent Decay: The m/z 247 ion loses CO (28 Da) to form the iodophenol cation at m/z

219.

Pathway C: The "Ortho-Hydroxyl" Interaction
While less dominant, the proximity of the Iodine to the Hydroxyl group (pos 2 vs 3) can facilitate

the loss of HI (128 Da) or CO expulsion from the phenol ring.

Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways and the resulting mass spectral

signature.

Molecular Ion (M+)
m/z 262
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Steric Relief
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- CH3• [120 - CO]+
m/z 92

- CO

[247 - CO]+
m/z 219
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- CO (28 Da) [219 - I]+
m/z 92

- I•

Click to download full resolution via product page

Caption: Competing fragmentation pathways for 1-(3-Hydroxy-2-iodophenyl)ethanone. The

red path (Loss of Iodine) is favored by steric relief in the 2-iodo isomer.

Comparative Data: 2-Iodo vs. 4-Iodo Isomers
The following table summarizes the spectral differences, allowing for rapid discrimination

between the target compound and its most common impurity/isomer.
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m/z Fragment Identity
Relative
Abundance (2-
Iodo)

Relative
Abundance (4-
Iodo)

Mechanistic
Driver

262
Molecular Ion (

)
5 - 15% 40 - 60%

2-iodo is

sterically

unstable; 4-iodo

is stable.

247 40% 100% (Base)

Alpha-cleavage

is the standard

dominant path

for

acetophenones

without ortho-

sterics.

219 20% 30%

Secondary

fragmentation of

the acylium ion.

135 100% (Base) 10 - 20%

Diagnostic Peak.

Direct loss of

Iodine is facile

only in the 2-iodo

isomer.

107 30% 15%

Hydroxyphenyl

cation formed

after I and CO

loss.

Interpretation Guide
If m/z 135 is the Base Peak: You have the 2-iodo isomer (Target). The steric strain ejects the

iodine atom immediately upon ionization.

If m/z 247 is the Base Peak: You have the 4-iodo (or 5-iodo) isomer. The molecule is stable

enough to undergo standard ketone alpha-cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-hydroxy-2-iodophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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